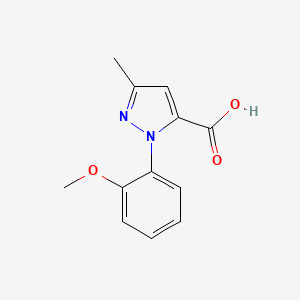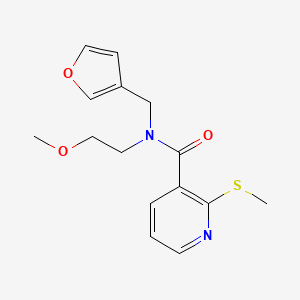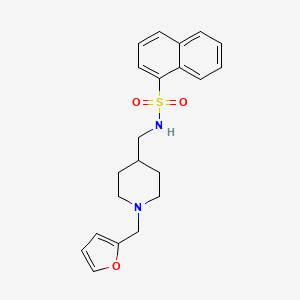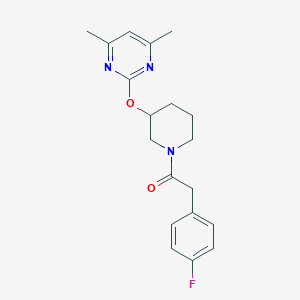
(2S)-2,3,5-Trimethylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,3,5-Trimethylhexan-1-amine, also known as octodrine or DMHA, is a psychoactive compound that has gained popularity in the fitness and sports industry as a pre-workout supplement. It is a derivative of the naturally occurring compound, 2-amino-6-methylheptane, found in the plant Kigelia Africana.
Mécanisme D'action
The exact mechanism of action of (2S)-2,3,5-Trimethylhexan-1-amine is not fully understood. However, it is believed to work by increasing the release of neurotransmitters, such as dopamine and norepinephrine, in the brain. This leads to increased focus, energy, and motivation. It is also believed to increase blood flow and oxygen delivery to the muscles, which can improve endurance and performance.
Biochemical and Physiological Effects:
(2S)-2,3,5-Trimethylhexan-1-amine has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which can improve blood flow and oxygen delivery to the muscles. It has also been shown to increase the release of adrenaline, which can improve focus and energy levels. Additionally, (2S)-2,3,5-Trimethylhexan-1-amine has been shown to increase the release of dopamine and norepinephrine, which can improve mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2,3,5-Trimethylhexan-1-amine in lab experiments is its stimulant properties, which can improve focus and energy levels in subjects. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, the potential for side effects, such as increased heart rate and blood pressure, should be carefully monitored in lab experiments.
Orientations Futures
For research on (2S)-2,3,5-Trimethylhexan-1-amine include further exploring its potential as a performance-enhancing supplement, understanding its mechanism of action and potential side effects, and exploring its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of (2S)-2,3,5-Trimethylhexan-1-amine involves the reaction of 2-amino-6-methylheptane with the Grignard reagent, 2,3,5-trimethylbromobenzene. The reaction is carried out in anhydrous conditions and results in the formation of the final product, (2S)-2,3,5-Trimethylhexan-1-amine, with a yield of approximately 50%.
Applications De Recherche Scientifique
(2S)-2,3,5-Trimethylhexan-1-amine has been the subject of several scientific studies due to its potential as a performance-enhancing supplement. Research has shown that (2S)-2,3,5-Trimethylhexan-1-amine has stimulant properties and can increase focus, energy, and endurance. It has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation and motivation.
Propriétés
IUPAC Name |
(2S)-2,3,5-trimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6,10H2,1-4H3/t8?,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSBEHRZHAKGFW-YGPZHTELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,3,5-Trimethylhexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2802433.png)
![N-(2-Chloroethyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2802435.png)
![1-(2-Azaspiro[5.6]dodecan-2-yl)prop-2-en-1-one](/img/structure/B2802437.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2802438.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2802440.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802441.png)

![2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2802445.png)




![Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B2802453.png)
